N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a thiazole-based sulfonamide derivative featuring a piperidine-carboxamide core linked to a p-tolyl-substituted thiazole ring and a tosyl (p-toluenesulfonyl) group. Its structural complexity combines key pharmacophoric elements: the thiazole ring (known for diverse bioactivity), the sulfonamide moiety (associated with enzyme inhibition), and the piperidine scaffold (common in CNS-targeting drugs) .
The compound is synthesized via a two-step process:
Formation of the 4-(p-tolyl)thiazol-2-amine intermediate.
Reaction with 4-methylbenzenesulfonyl chloride to introduce the tosyl group, followed by coupling with a piperidine-4-carboxamide derivative under standard amide bond-forming conditions .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)21-15-30-23(24-21)25-22(27)19-11-13-26(14-12-19)31(28,29)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPMUAPBXIBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Tosyl Group: The tosyl group can be introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tosyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines and thiols derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Potassium Channel Modulation
Research has identified derivatives of this compound as selective modulators of potassium channels, particularly KCNQ1 (Kv7.1) channels. These channels are critical in cardiac action potentials and their modulation can lead to therapeutic interventions in cardiac arrhythmias. Studies have shown that modifications to the thiazole moiety significantly impact the potency and selectivity of these compounds against various potassium channels .
Cholesteryl Ester Transfer Protein Inhibition
Another application involves the inhibition of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. Compounds structurally related to N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide have been evaluated for their CETP inhibitory activities, showing promising results that suggest potential use in managing dyslipidemia and associated cardiovascular risks .
Cancer Therapeutics
The compound's thiazole structure has been linked to anticancer properties. Thiazoles are known for their ability to interact with various biological targets involved in cancer progression. Research indicates that modifications to the p-tolyl and tosyl groups can enhance cytotoxicity against cancer cell lines, making it a candidate for further development in oncology .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of ion channels or receptors involved in neuronal excitability and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:
| Structural Modification | Effect on Activity | Comments |
|---|---|---|
| Replacement of p-tolyl group | Decreased potency | Essential for binding affinity |
| Alteration of thiazole position | Significant loss of activity | Indicates narrow SAR window |
| Tosyl group variations | Variable effects on selectivity | Critical for bioavailability |
These findings underline the importance of specific structural components in maintaining biological activity and guiding future modifications.
Case Study 1: Potassium Channel Modulators
A study focused on the synthesis of various derivatives based on this compound demonstrated that certain modifications led to enhanced selectivity for KCNQ1 over other potassium channels. The most potent derivative was identified as having improved pharmacokinetic properties, making it a strong candidate for further clinical development .
Case Study 2: CETP Inhibition
In vitro assays evaluated several compounds derived from this scaffold against CETP, revealing IC50 values as low as 0.79 μM for some derivatives. This suggests that targeted modifications can yield compounds with significant potential for treating cardiovascular diseases through lipid regulation .
Mechanism of Action
The mechanism of action of N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperidine-carboxamide and tosyl groups distinguish it from analogs like 13 (piperazine-acetamide) and 4h (pyridinyl-thiazole with isonicotinamide).
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
Key Observations :
- The target compound’s molecular weight (~481.60) is higher than most analogs due to the tosyl group and piperidine-carboxamide.
- Piperazine-containing analogs (e.g., 14 , 16 ) exhibit lower melting points (~280°C) compared to sulfonamide-thiazoles, suggesting differences in crystallinity and solubility .
Table 3: Reported Bioactivities of Related Compounds
Key Observations :
- Cardioprotective activity in 5 highlights the therapeutic versatility of thiazole derivatives, though structural divergence (hydrazine vs. carboxamide) limits direct comparison .
Biological Activity
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound notable for its structural features, including a thiazole ring, piperidine ring, and tosyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.
Molecular Structure
The molecular formula of this compound is CHNOS. The compound features:
- Thiazole Ring : Known for various biological activities.
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Tosyl Group : Enhances solubility and reactivity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room temperature, away from light |
Antibacterial and Antifungal Activity
Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. The presence of the tosyl group enhances the compound's solubility, potentially increasing its bioavailability. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which could be a target for this compound as well.
- Disruption of Membrane Integrity : Thiazole derivatives often disrupt bacterial membranes, leading to cell death.
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Antibacterial |
| N-(4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides | Anticonvulsant and neurotoxicity |
| 2,4-Disubstituted thiazoles | Antibacterial, antifungal, antitumor |
This compound is unique due to its specific combination of functional groups that confer distinct chemical and biological properties.
Q & A
Q. Substituent Modification :
- Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
- Modify the tosyl group (e.g., methylsulfonyl, benzylsulfonyl) to study steric/electronic effects .
Q. Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Data Analysis : Use molecular docking (e.g., AutoDock) to correlate substituent changes with binding affinity to targets like KCNQ1 potassium channels .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : ML277 (a structural analog) showed variable IC₅₀ values across studies due to:
Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or potassium buffer compositions .
Stereochemical Purity : Ensure enantiomeric purity (e.g., (R)- vs. (S)-isomers) via chiral HPLC .
Solubility Factors : Use DMSO concentration controls (<0.1%) to avoid cytotoxicity artifacts .
- Resolution : Validate results across multiple orthogonal assays (e.g., patch-clamp electrophysiology + fluorescence polarization) .
Q. What pharmacokinetic challenges arise in optimizing this compound for in vivo studies?
- Key Issues :
- Rapid Clearance : High metabolic instability in liver microsomes due to esterase-sensitive groups .
- Low Oral Bioavailability : Poor permeability in Caco-2 assays (<5 × 10⁻⁶ cm/s) .
- Optimization Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability .
- Formulation : Use nanocarriers (e.g., liposomes) to improve solubility and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
